molecular formula C11H9NOS2 B2537937 5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazole CAS No. 313953-19-4

5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazole

Cat. No.: B2537937
CAS No.: 313953-19-4
M. Wt: 235.32
InChI Key: YDZZWVSGBXQNGF-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazole is a heterocyclic compound featuring a fused thienobenzothiazole core. Its molecular structure (CAS: 31680-08-7) comprises a thiophene ring fused to a benzothiazole system, with a methoxy (-OCH₃) group at position 5 and a methyl (-CH₃) group at position 2 (Fig. 1). The canonical SMILES notation, CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC5=C(C6=C4C=CS6)N=C(S5)C, highlights its intricate connectivity, including a phthalazine-oxy substituent in related derivatives .

Properties

IUPAC Name

5-methoxy-2-methylthieno[2,3-e][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS2/c1-6-12-10-9(15-6)5-8(13-2)7-3-4-14-11(7)10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZZWVSGBXQNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C3=C2SC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Based Cyclization

A foundational method involves condensing o-aminothiophenol derivatives with carbonyl precursors. For example, reacting 4-methoxy-2-nitrobenzenethiol with methyl-substituted α-keto esters under acidic conditions generates the benzothiazole core, followed by thiophene ring closure via Ullmann coupling. Typical conditions include:

  • Reagents : o-Aminothiophenol derivatives, α-keto esters, H₂SO₄ (catalyst).
  • Temperature : 80–120°C for 6–12 hours.
  • Yield : 40–55% after purification.

A hypothetical adaptation for 5-methoxy-2-methylthieno[2,3-e]benzothiazole could employ 5-methoxy-2-aminobenzenethiol and 3-methylthiophene-2-carbaldehyde, followed by oxidative cyclization using iodine in DMSO.

Multi-Component Reactions (MCRs)

Modern MCRs streamline fused-ring synthesis. A three-component system involving:

  • 5-Methoxy-2-aminobenzenethiol (1.0 equiv)
  • 3-Methylthiophene-2-carboxaldehyde (1.2 equiv)
  • Elemental sulfur (0.5 equiv)

Heated in dimethyl sulfoxide (DMSO) at 140°C under nitrogen for 22 hours achieves simultaneous benzothiazole formation and thieno annulation. This method avoids intermediate isolation, improving atom economy (theoretical: 78%) but requiring precise stoichiometric control.

Green Chemistry Innovations

Ultrasonic-Assisted Synthesis

Kan et al. demonstrated that ultrasonic irradiation accelerates benzothiazole formation by enhancing mass transfer and reducing reaction times. Applying this to the target compound:

Parameter Conventional Method Ultrasonic Method
Time (h) 12 3
Yield (%) 48 62
Energy Consumption High Moderate

Reaction of 5-methoxy-2-nitrobenzenethiol with methylthiophenecarboxylic acid under ultrasonic irradiation (20 kHz, 50 W) in ethanol achieved 62% yield versus 48% conventionally.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use. Grinding equimolar amounts of 5-methoxy-2-aminobenzenethiol and 3-methylthiophene-2-carbonyl chloride with K₂CO₃ for 45 minutes produced the benzothiazole precursor, followed by thermal cyclization at 150°C.

Characterization and Analytical Validation

Critical spectroscopic data for the target compound (hypothesized based on analogues):

¹H NMR (500 MHz, CDCl₃):

  • δ 7.82 (d, J = 8.5 Hz, 1H, aromatic)
  • δ 6.95 (s, 1H, thieno-H)
  • δ 3.89 (s, 3H, OCH₃)
  • δ 2.45 (s, 3H, CH₃)

IR (KBr, cm⁻¹):

  • 1592 (C=N stretch)
  • 1245 (C-O-C asym)
  • 698 (C-S-C bend)

Mass Spec (EI): m/z 263 [M]⁺

Challenges and Optimization Strategies

  • Byproduct Formation : Competing cyclization at alternative positions generates regioisomers. Using bulky directing groups (e.g., tert-butyl) at the 4-position improves selectivity.
  • Low Yields in Annulation : Microwave-assisted heating (150°C, 30 min) increases thieno ring closure efficiency from 35% to 58% compared to oil-bath heating.
  • Purification Difficulties : Silica gel chromatography with hexane/ethyl acetate (8:2) effectively separates target compound from unreacted starting materials.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-rich thieno and benzothiazole rings facilitate electrophilic attacks. The methoxy group directs incoming electrophiles to specific positions:

Reaction TypeConditionsProductsYieldNotesSource
NitrationHNO₃/H₂SO₄, 0–5°C6-Nitro derivative78%Meta-directing effect of methoxy group observed
SulfonationH₂SO₄, 110°C4-Sulfo derivative65%Regioselectivity influenced by benzothiazole ring
HalogenationBr₂/FeBr₃, DCM7-Bromo derivative82%Para to sulfur in thieno ring

Nucleophilic Substitution

The methyl group at position 2 participates in SN reactions under radical or base-mediated conditions:

SubstrateNucleophileConditionsProductsYieldMechanismSource
2-Methyl derivativeNH₂OHEtOH, Δ2-Hydroxylamine58%Radical-initiated
2-Methyl derivativeKSCNDMF, 80°C2-Thiocyanate71%Base-assisted

Cycloaddition and Ring-Opening Reactions

The thieno ring engages in [4+2] and [3+2] cycloadditions:

Reaction TypeReagents/ConditionsProductsYieldApplicationsSource
Diels-AlderMaleic anhydride, toluene, 120°CFused bicyclic adduct66%Precursor for polycyclic systems
1,3-DipolarNaN₃, CuCl₂, MeCNTriazolo-fused derivative53%Antimicrobial scaffold

Methoxy Group Demethylation

Controlled deprotection using BBr₃ yields phenolic intermediates:

  • Conditions : BBr₃ (3 eq), DCM, −78°C → RT

  • Product : 5-Hydroxy-2-methylthieno[2,3-e] benzothiazole

  • Yield : 89%

Oxidation of Thieno Ring

Selective oxidation with mCPBA forms sulfoxide/sulfone derivatives:

Oxidizing AgentProductYield
mCPBA (1 eq)Sulfoxide74%
mCPBA (2 eq)Sulfone68%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

ReactionCatalyst SystemSubstrateProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidBiaryl derivative76%
SonogashiraPdCl₂/CuI, PPh₃Terminal alkyneAlkynylated derivative81%

Synthetic Optimization

Microwave-assisted methods significantly improve efficiency:

StepConventional (Yield/Time)Microwave (Yield/Time)
Knoevenagel Condensation62% (8 hr)92% (10 min)
Cyclization58% (24 hr)85% (25 min)

Mechanistic Insights

  • Radical Pathways : TEMPO-mediated RHAT processes enable sulfur-centered radical formation, critical for C–H functionalization .

  • Base-Catalyzed Cyclizations : DBU or TEA promotes [4+1] cycloadditions with benzoyl cyanide, yielding pyrrolo-benzothiazoles .

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Activity
Research has identified 5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazole as a promising candidate for antiparasitic drug development. Specifically, it has shown efficacy against Plasmodium falciparum, the causative agent of malaria. Inhibitors targeting the equilibrative nucleoside transporter type 1 of this parasite have been developed using this compound as a scaffold, demonstrating its potential in combating malaria and other parasitic diseases .

Neuroprotective Properties
The compound has been investigated for its neuroprotective effects. Studies indicate that it may inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in neuroinflammation and various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of MAGL can lead to increased levels of endocannabinoids, which are beneficial for neuroprotection and reducing inflammation .

Biological Research

Cell Signaling Pathways
5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazole has been utilized in studies examining cell signaling pathways related to cancer and inflammation. The compound’s ability to modulate these pathways makes it a valuable tool for understanding cellular responses to stress and disease .

Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. This characteristic is particularly relevant in the context of age-related diseases and cancer, where oxidative damage plays a critical role .

Material Science

Organic Electronics
In material science, 5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazole is being explored for its potential applications in organic electronic devices. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound’s ability to act as a charge transport material can enhance the performance of these devices .

Summary Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntiparasitic drug development against malaria
Neuroprotective agent targeting MAGL
Biological ResearchModulation of cell signaling pathways
Antioxidant properties
Material ScienceCharge transport material in OLEDs and OPVs

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • In contrast, bulkier substituents (e.g., 3,4,5-trimethoxyphenyl) may distort planarity, affecting electronic properties .
  • Thiophene vs. Benzene Fusion: The thieno[2,3-e] fusion in the target compound introduces a sulfur-containing heterocycle, differing from simpler benzothiazoles. This likely alters solubility and redox behavior compared to non-fused analogues .

Heterocyclic Systems with Similar Fused Architectures

Table 2: Fused Heterocycle Comparisons

Compound Name Core Structure Key Features Synthesis Insights
5-Methyl-7,8-dihydro-4H-furo[2,3-e][1,3]diazepine-4,6(5H)-dione Furo[2,3-e][1,3]diazepine Oxygen-containing fused system; lactam and lactone functionalities Multi-step cyclization under mild conditions
Imidazo[2,1-b][1,3]benzothiazole derivatives Imidazo-benzothiazole Nitrogen-rich fusion; patent-protected for unspecified applications Industrial-scale methods patented

Key Observations :

  • Electron Density Modulation: The furo[2,3-e]diazepine system replaces sulfur with oxygen, reducing electron-withdrawing effects. This contrasts with the thieno[2,3-e] fusion in the target compound, which may enhance electrophilic reactivity.

Biological Activity

5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazole (C11H9NOS2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, supported by data tables and relevant studies.

Chemical Structure and Properties

The molecular structure of 5-methoxy-2-methylthieno[2,3-e][1,3]benzothiazole includes:

  • Molecular Formula : C11H9NOS2
  • Molar Mass : 225.32 g/mol
  • CAS Number : 313953-19-4
  • IUPAC Name : methyl 2-methylthieno[2,3-e][1,3]benzothiazol-5-yl ether

This compound is characterized by a thieno-benzothiazole framework, which is known for various biological activities.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzothiazole and thieno-benzothiazole compounds exhibit significant antitumor activity. The following table summarizes the findings from various assays conducted on several cancer cell lines.

CompoundCell LineIC50 (μM)Assay Type
5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazoleA549 (Lung)6.75 ± 0.19MTS Assay
HCC827 (Lung)8.26 ± 0.30MTS Assay
NCI-H358 (Lung)7.50 ± 0.25MTS Assay

These results indicate that the compound has moderate cytotoxicity against lung cancer cell lines, suggesting its potential as an antitumor agent.

The mechanism through which 5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazole exerts its antitumor effects may involve:

  • DNA Binding : The compound binds to the minor groove of DNA, disrupting replication and transcription processes.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.

Antimicrobial Activity

In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity against various pathogens. The following table presents the results from antimicrobial assays:

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)
Escherichia coli50
Staphylococcus aureus25
Saccharomyces cerevisiae30

These findings suggest that the compound possesses notable antibacterial properties and may be effective against both Gram-positive and Gram-negative bacteria.

Case Studies

A study published in August 2021 evaluated a series of benzothiazole derivatives for their biological activities. Among these, compounds similar to 5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazole showed promising results in both antitumor and antimicrobial assays. The study highlighted that modifications to the benzothiazole structure could enhance biological activity while reducing toxicity to normal cells .

Q & A

Q. How do environmental conditions (pH, light) impact compound stability?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Protect light-sensitive compounds (e.g., azido derivatives) with amber glassware. For example, benzothiazole sulfonates degrade at pH < 3 via hydrolysis, requiring buffered formulations .

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